molecular formula C7H14ClNO2 B2793893 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride CAS No. 2375268-58-7

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride

Cat. No.: B2793893
CAS No.: 2375268-58-7
M. Wt: 179.64
InChI Key: RXSKCLQYGSGSOR-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl and a molecular weight of 179.65 g/mol. This compound is a hydrochloride salt of 6-oxa-2-azaspiro[3.4]octan-7-ylmethanol, which is a spirocyclic structure containing an oxygen atom in its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride typically involves the cyclization of appropriate precursors followed by hydrochloride formation. One common synthetic route starts with the reaction of a suitable lactam with an appropriate alcohol under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions (e.g., temperature, pressure, and pH). The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines.

  • Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Corresponding amines or other reduced forms.

  • Substitution Products: Substituted spirocyclic compounds or other derivatives.

Scientific Research Applications

6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies, potentially interacting with various enzymes or receptors.

  • Medicine: It could be explored for its potential therapeutic properties, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a particular receptor or enzyme, altering its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 6-azaspiro[3.4]octan-7-ylmethanol;hydrochloride: Similar spirocyclic structure but without the oxygen atom.

  • 2-amino-6-azaspiro[3.4]octan-5-one hydrochloride: Another spirocyclic compound with an amino group.

Uniqueness: 6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride is unique due to the presence of the oxygen atom in its spirocyclic ring, which can influence its chemical reactivity and biological activity compared to similar compounds without this oxygen atom.

Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-2-6-1-7(5-10-6)3-8-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKCLQYGSGSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC12CNC2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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